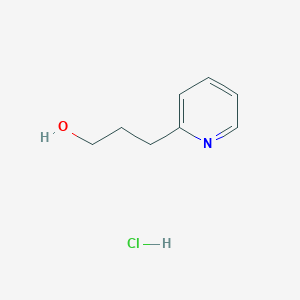

3-(2-Pyridyl)-1-propanol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Pyridyl)-1-propanol Hydrochloride: is a chemical compound that features a pyridine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as propylmagnesium bromide, followed by hydrolysis to yield the alcohol. The final step involves the conversion of the alcohol to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or distillation to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(2-Pyridyl)-1-propanol Hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alkane.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

Reduction: 3-(2-Pyridyl)-1-propylamine or 3-(2-Pyridyl)propane.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Pyridyl)-1-propanol hydrochloride has shown promise in various therapeutic areas:

Antidepressant Activity

Research has indicated that this compound exhibits antidepressant-like effects in animal models. In forced swim tests, subjects treated with the compound displayed reduced immobility times, suggesting enhanced mood and decreased depressive symptoms .

Neuroprotective Effects

Studies have demonstrated that this compound can decrease amyloid-beta levels, which are implicated in Alzheimer's disease. This reduction correlates with improved cognitive performance in tested subjects, indicating potential applications in neurodegenerative disease treatment .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. At concentrations above 10 µM, it significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceutical intermediates. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating derivatives that can target specific biological pathways.

Reagent in Chemical Reactions

This compound can act as a reagent in several chemical reactions, including:

- Oxidation : It can be oxidized to form pyridine derivatives with enhanced biological activity.

- Reduction : The compound can be reduced to yield alcohols or amines that are useful in drug development.

Case Studies and Research Findings

The following table summarizes key findings from studies involving this compound:

| Application | Observations | Reference |

|---|---|---|

| Antidepressant Effects | Reduced immobility time in forced swim test | PMC8069244 |

| Neuroprotective Properties | Decreased amyloid-beta levels; improved cognition | PMC9036822 |

| Anticancer Activity | Induced apoptosis in cancer cell lines | PMC3057568 |

Mecanismo De Acción

The mechanism of action of 3-(2-Pyridyl)-1-propanol Hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the propanol group can enhance solubility and bioavailability. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparación Con Compuestos Similares

2-Pyridylmethanol: Similar structure but with a methanol group instead of propanol.

3-(2-Pyridyl)-1-propanone: The ketone analog of 3-(2-Pyridyl)-1-propanol.

2-Pyridylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 3-(2-Pyridyl)-1-propanol Hydrochloride is unique due to its specific combination of a pyridine ring and a propanol group, which imparts distinct chemical and physical properties. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications compared to its analogs.

Actividad Biológica

3-(2-Pyridyl)-1-propanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12ClN

- Molecular Weight : 187.66 g/mol

- Structure : The compound consists of a pyridine ring attached to a propanol chain, which contributes to its diverse biological interactions.

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Acetylcholinesterase Inhibition : The compound has shown notable inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This action can enhance cholinergic signaling, making it potentially useful in treating conditions like Alzheimer's disease .

- Antioxidant Activity : Studies indicate that this compound can induce the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism suggests its potential as an anticancer agent .

Therapeutic Applications

- Neurodegenerative Disorders : Due to its AChE inhibition, this compound may be effective in managing symptoms of Alzheimer's disease and other cognitive impairments.

- Cancer Treatment : The compound's ability to induce apoptosis through ROS production positions it as a candidate for further research in oncology .

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

- HeLa Cells : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 28.3 µM, indicating its potential as an anticancer agent. Apoptotic effects were confirmed through fluorescence microscopy using propidium iodide staining .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 28.3 | Apoptosis induction via ROS |

| MCF-7 | Not specified | Potential for further study |

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound to AChE. The results indicated strong interactions with the active site of the enzyme, suggesting a promising lead for drug development targeting neurodegenerative diseases .

Propiedades

IUPAC Name |

3-pyridin-2-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h1-2,4,6,10H,3,5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYORHQRKMSNBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.